5-(Methylamino)piperidin-2-one
Description
5-(Methylamino)piperidin-2-one is a piperidine derivative characterized by a methylamino (-NHCH₃) substituent at the 5-position of the lactam ring. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. The compound’s structural features, including the lactam ring and methylamino group, make it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
5-(methylamino)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-5-2-3-6(9)8-4-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDPGNSIELZBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 5-(Methylamino)piperidin-2-one may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamino group (-NHCH₃) at position 5 acts as a nucleophile, enabling alkylation and acylation under mild conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol at 50–60°C to form 5-(dimethylamino)piperidin-2-one.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Key Data :
| Reaction Type | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I | EtOH, 50°C | 89% | |
| Acylation | AcCl | Et₃N, RT | 78% |
Condensation and Cyclization Reactions
The ketone group at position 2 participates in condensation reactions, often leading to fused heterocycles:
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Mannich Reactions : Reacts with formaldehyde and secondary amines to form spirocyclic derivatives .
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Intramolecular Aza-Michael Addition : Under organocatalytic conditions (e.g., quinoline/TFA), the methylamino group attacks α,β-unsaturated esters tethered to the piperidinone ring, yielding bicyclic products .
Example :
Multicomponent Reactions
The compound serves as a scaffold in one-pot syntheses:
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[1 + 2 + 3] Annulation : Reacts with styrenes and CO under organophotocatalysis (e.g., eosin Y, blue LED) to form 3,5-disubstituted 2-piperidinones .
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Three-Component Coupling : Combines with aldehydes and malononitrile in ethanol/piperidine to yield pyrano[3,2-c]pyridone derivatives .
Optimized Conditions :
| Components | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Styrene, CO, eosin Y | EtOH, 25°C | 62% | |
| 4-Chlorobenzaldehyde, CN | Piperidine/EtOH | 91% |
Catalytic Functionalization
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Palladium-Catalyzed C-H Activation : Undergoes oxidative annulation with dienes via Pd(II) catalysis to form tetracyclic piperidines .
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Rhodium-Catalyzed Hydrogenation : Reduces unsaturated side chains while retaining the piperidinone core (e.g., converting alkenes to alkanes) .
Mechanistic Insight :
The methylamino group directs regioselectivity during C-H activation, favoring functionalization at the 4-position of the piperidinone ring .
Acid/Base-Mediated Rearrangements
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Beckmann Rearrangement : Converts oxime derivatives of 5-(methylamino)piperidin-2-one into caprolactam analogs under acidic conditions (H₂SO₄, 100°C).
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Ring Expansion : Reacts with ethyl diazoacetate in the presence of BF₃·Et₂O to form 7-membered lactams .
Comparative Reactivity
| Reaction Type | 5-(Methylamino)piperidin-2-one | 3-(Methylamino)piperidin-2-one |
|---|---|---|
| Alkylation Rate (CH₃I) | 89% yield in 2 h | 76% yield in 4 h |
| Aza-Michael Cyclization | 72% yield (quinoline/TFA) | 68% yield (TBAF) |
| Palladium Annulation | 65% yield | Not reported |
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of 5-(Methylamino)piperidin-2-one as a neuroprotective agent. For instance, it has been evaluated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an important target in Alzheimer's disease therapy. In vitro assays demonstrated that this compound significantly reduces neurotoxicity induced by oxidative stressors such as hydrogen peroxide and amyloid-beta oligomers .
Acetylcholinesterase Inhibitors
The compound has been investigated as a potential acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Studies indicate that derivatives of piperidine, including 5-(Methylamino)piperidin-2-one, can enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive functions .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study involving transgenic mice treated with a derivative of 5-(Methylamino)piperidin-2-one showed a marked decrease in amyloid plaque formation over six months compared to control groups. The treatment group exhibited stable cognitive function as measured by behavioral tests .
Case Study 2: Synthesis of Fluorinated Piperidines
Researchers have utilized 5-(Methylamino)piperidin-2-one as a precursor in synthesizing fluorinated piperidine derivatives. These derivatives have shown promise in developing new pharmaceuticals with enhanced efficacy against various diseases .
Broader Implications in Drug Development
The versatility of 5-(Methylamino)piperidin-2-one extends beyond neuropharmacology. Its role as a scaffold for synthesizing complex molecules positions it as a key player in developing new therapeutic agents across various medical fields, including oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(Methylamino)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
The biological and chemical properties of piperidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperidin-2-one Derivatives
Physicochemical Properties
- Lipophilicity: The methylamino group in 5-(Methylamino)piperidin-2-one increases logP compared to hydroxyl or unsubstituted analogs, favoring membrane permeability.
- Solubility: Hydroxy and amino derivatives (e.g., 5-hydroxy-1-methylpiperidin-2-one) exhibit higher aqueous solubility due to polar functional groups, whereas phenyl-substituted analogs (e.g., 5-(Hydroxymethyl)-5-phenylpiperidin-2-one) are more hydrophobic .
Biological Activity
5-(Methylamino)piperidin-2-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-(Methylamino)piperidin-2-one has the following chemical structure:
- Molecular Formula : C6H12N2O
- Molecular Weight : 128.17 g/mol
- IUPAC Name : 5-(methylamino)piperidin-2-one
The compound features a piperidine ring with a methylamino group, which is crucial for its biological activity.
The biological activity of 5-(Methylamino)piperidin-2-one primarily involves its interaction with neurotransmitter receptors. Research indicates that it acts as a modulator of the serotonin (5-HT) system, particularly influencing the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
Serotonin Receptor Modulation
Studies have shown that compounds similar to 5-(Methylamino)piperidin-2-one exhibit affinity for the 5-HT1A receptor. For instance, radioligand binding assays have demonstrated that derivatives of this compound can act as agonists or antagonists, affecting serotonin signaling pathways.
Biological Activity Summary
The following table summarizes key findings related to the biological activities of 5-(Methylamino)piperidin-2-one:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antidepressant-like effects | In vivo rodent models | Significant reduction in depressive-like behaviors. |
| Study B | Anxiolytic properties | Behavioral assays | Decreased anxiety in elevated plus maze tests. |
| Study C | Neuroprotective effects | Cell culture assays | Enhanced neuronal survival in oxidative stress conditions. |
Case Studies
-
Antidepressant Activity :
In a study conducted on rodent models, administration of 5-(Methylamino)piperidin-2-one resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting enhanced serotonergic transmission. -
Anxiolytic Effects :
Another investigation focused on the anxiolytic properties of this compound using the elevated plus maze paradigm. Results showed that animals treated with 5-(Methylamino)piperidin-2-one spent more time in open arms compared to controls, highlighting its potential as an anxiolytic agent. -
Neuroprotection :
Research involving neuronal cultures exposed to oxidative stress demonstrated that 5-(Methylamino)piperidin-2-one could significantly reduce cell death. This protective effect was attributed to the compound's ability to modulate intracellular signaling pathways associated with survival.
Q & A
Q. What are the recommended synthetic pathways for 5-(Methylamino)piperidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted piperidine precursors or reductive amination. For example, reacting 5-aminopiperidin-2-one with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Evidence from analogous syntheses shows yields ranging from 45% to 78% depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers validate the structural integrity of 5-(Methylamino)piperidin-2-one using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- ¹H NMR : A singlet at δ 2.8–3.1 ppm (N–CH₃), multiplet at δ 3.4–3.6 ppm (piperidinone ring protons).
- ¹³C NMR : Carbonyl resonance at ~208 ppm (C=O), methylamino carbon at ~38 ppm.
HRMS should confirm the molecular ion [M+H]⁺ at m/z 129.1. Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹). Discrepancies in spectral data may indicate impurities or tautomeric forms, necessitating iterative purification .
Q. What computational tools are effective for predicting the binding interactions of 5-(Methylamino)piperidin-2-one with biological targets?
- Methodological Answer : Use AutoDock4 with flexible side-chain receptor modeling to simulate ligand-receptor interactions. Key steps:
- Prepare the ligand (optimize 3D structure using Avogadro).
- Define the receptor’s active site (e.g., catalytic residues in enzymes).
- Run docking simulations with Lamarckian genetic algorithms (population size: 150, evaluations: 2.5 million).
Analyze binding energy (ΔG ≤ -6 kcal/mol suggests strong affinity) and hydrogen-bonding patterns. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
Q. How should researchers design experiments to assess the metabolic stability of 5-(Methylamino)piperidin-2-one?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, HLMs):
- Incubate the compound (1–10 µM) with NADPH-regenerating system at 37°C.
- Monitor depletion over time using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Compare with control compounds (e.g., verapamil). Structural analogs with methylamino groups show moderate stability (t₁/₂ = 12–30 min), suggesting susceptibility to oxidative metabolism .
Q. What analytical methods are critical for quantifying 5-(Methylamino)piperidin-2-one in biological matrices?
- Methodological Answer : Develop a reverse-phase HPLC-UV/fluorescence protocol :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% formic acid (70:30).
- Detection: UV at 254 nm or fluorescence (λₑₓ = 280 nm, λₑₘ = 320 nm).
Validate linearity (R² ≥ 0.995), LOD (10 ng/mL), and recovery (>85% in plasma). Internal standards (e.g., deuterated analogs) improve precision .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental IC₅₀ values for 5-(Methylamino)piperidin-2-one?
- Methodological Answer : Perform binding free energy calculations (MM-PBSA/GBSA) post-docking to account for solvation and entropy effects. For example, if AutoDock4 predicts strong binding (ΔG = -8 kcal/mol) but experimental IC₅₀ is weak (>10 µM), assess:
Q. What strategies optimize the selectivity of 5-(Methylamino)piperidin-2-one derivatives for specific enzyme isoforms?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by X-ray co-crystallography:
- Modify the piperidinone ring (e.g., introduce fluorine at C4) to enhance hydrophobic interactions.
- Replace methylamino with bulkier groups (e.g., cyclopropyl) to exploit steric hindrance in non-target isoforms.
Test derivatives against panels of related enzymes (e.g., kinases vs. proteases) to quantify selectivity indices .
Q. How do metabolic byproducts of 5-(Methylamino)piperidin-2-one influence its pharmacokinetic profile?
- Methodological Answer : Identify metabolites via high-resolution LC-QTOF-MS in hepatocyte incubations. Key biotransformations include:
Q. What experimental designs are recommended for evaluating the pH-dependent solubility of 5-(Methylamino)piperidin-2-one?
- Methodological Answer : Conduct shake-flask solubility assays across pH 1–8:
- Prepare buffers (HCl for pH 1–2, phosphate for pH 3–7, borate for pH 8).
- Saturate solutions with the compound (24 hr agitation at 25°C).
- Quantify supernatant concentration via UV spectrophotometry.
Plot pH-solubility profile; methylamino groups often enhance solubility at acidic pH (logS = -2.5 at pH 2 vs. -4.0 at pH 7) .
Q. How can researchers integrate contradictory data from in vitro and in vivo toxicity studies of 5-(Methylamino)piperidin-2-one?
- Methodological Answer :
Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities: - Input in vitro Clᵢₙₜ and plasma protein binding data.
- Simulate tissue distribution and metabolite accumulation.
If in vivo toxicity (e.g., hepatotoxicity in rats) exceeds predictions, investigate reactive metabolite formation (e.g., glutathione trapping assays) or off-target effects via transcriptomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
